N-(2,3,4,5,6-pentachlorophenyl)hydroxylamine
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Overview
Description
N-(2,3,4,5,6-pentachlorophenyl)hydroxylamine is a chemical compound with the molecular formula C6H2Cl5NO. It is known for its high degree of chlorination, which imparts unique chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,5,6-pentachlorophenyl)hydroxylamine typically involves the reaction of pentachloronitrobenzene with reducing agents. One common method is the reduction of pentachloronitrobenzene using zinc dust and ammonium chloride in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective reduction of the nitro group to the hydroxylamine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,5,6-pentachlorophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-(2,3,4,5,6-pentachlorophenyl)nitrosoamine.
Reduction: Further reduction can lead to the formation of N-(2,3,4,5,6-pentachlorophenyl)amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc dust and ammonium chloride are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-(2,3,4,5,6-pentachlorophenyl)nitrosoamine.
Reduction: N-(2,3,4,5,6-pentachlorophenyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3,4,5,6-pentachlorophenyl)hydroxylamine is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3,4,5,6-pentachlorophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,3,4,5,6-pentachlorophenyl)hydroxylamine can be compared with other similar compounds such as:
N-(2,3,4,5,6-pentafluorophenyl)hydroxylamine: This compound has fluorine atoms instead of chlorine, leading to different chemical properties and reactivity.
N-(2,3,4,5,6-pentabromophenyl)hydroxylamine: The presence of bromine atoms imparts different steric and electronic effects compared to chlorine.
N-(2,3,4,5,6-pentaiodophenyl)hydroxylamine: Iodine atoms result in even larger steric effects and different reactivity patterns.
Uniqueness
The high degree of chlorination in this compound makes it unique in terms of its stability and reactivity. The presence of multiple chlorine atoms enhances its electron-withdrawing properties, making it a valuable reagent in various chemical reactions.
Properties
CAS No. |
22876-48-8 |
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Molecular Formula |
C6H2Cl5NO |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentachlorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H2Cl5NO/c7-1-2(8)4(10)6(12-13)5(11)3(1)9/h12-13H |
InChI Key |
YLDGMVCLOPOJGI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NO |
Origin of Product |
United States |
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